molecular formula C11H11NO5 B1583062 Ethyl 4-nitrobenzoylacetate CAS No. 838-57-3

Ethyl 4-nitrobenzoylacetate

Cat. No. B1583062
CAS RN: 838-57-3
M. Wt: 237.21 g/mol
InChI Key: NGRXSVFCLHVGKU-UHFFFAOYSA-N
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Description

Ethyl 4-nitrobenzoylacetate is a laboratory chemical with the molecular formula C11H11NO5 . It is used as a reactant in various chemical reactions .


Synthesis Analysis

This compound is involved in the synthesis of β-1,3-dicarbonyl aldehydes via oxidation, Knoevenagel condensation using a lysine catalyst, and cycloisomerization for the synthesis of trisubstituted furans . It is also a reactant for the fluorination by HF and iodosylbenzene, intramolecular Michael addition reactions, and synthesis of diols .


Molecular Structure Analysis

The molecular weight of Ethyl 4-nitrobenzoylacetate is 237.21 . Its linear formula is O2NC6H4COCH2CO2C2H5 .


Chemical Reactions Analysis

Ethyl 4-nitrobenzoylacetate is involved in various chemical reactions. These include the synthesis of β-1,3-dicarbonyl aldehydes via oxidation, Knoevenagel condensation using a lysine catalyst, and cycloisomerization for the synthesis of trisubstituted furans . It is also a reactant for the fluorination by HF and iodosylbenzene, intramolecular Michael addition reactions, and synthesis of diols .


Physical And Chemical Properties Analysis

Ethyl 4-nitrobenzoylacetate appears as a yellow powder . It has a melting point of 67-71 °C . The compound is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

  • Pharmacological Research :

    • It has been used in the synthesis of new 1-[quinolyl(4)]-1,2,3-triazoles, showing moderate anti-inflammatory and significant analgesic activities (Savini et al., 2010).
  • Organic Synthesis and Chemical Studies :

    • Ethyl 4-nitrobenzoate (a variant of Ethyl 4-nitrobenzoylacetate) is involved in the synthesis of 3-N-Acetyl-2-aryl-5-(4-nitrophenyl)-1, 3, 4-oxadiazolines, indicating its role in complex organic synthesis (Li De-jiang, 2005).
    • It was synthesized catalyzed by TiO_2/Fe~(3+), demonstrating its potential in catalyst-driven reactions (Fu Rong-geng, 2012).
    • The compound has been synthesized using hydrogen peroxide as a catalyst, exploring greener synthesis methods (Han Ya-rong, 2009).
  • Material Science and Nanotechnology :

    • In a study on nonlinear optical properties, ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene)hydrazinyl)-5-nitrobenzoate, a derivative of Ethyl 4-nitrobenzoylacetate, showed promise for photonic device applications (Nair et al., 2022).
  • Chemical Analysis and Methodology :

    • The compound was used in voltammetric studies to investigate the decay of the nitro radical anion, contributing to analytical chemistry methods (Carbajo et al., 2000).

properties

IUPAC Name

ethyl 3-(4-nitrophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRXSVFCLHVGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061201
Record name Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester
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Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 4-nitrobenzoylacetate

CAS RN

838-57-3
Record name Ethyl (4-nitrobenzoyl)acetate
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Record name Ethyl (p-nitrobenzoyl)acetate
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Record name Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester
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Record name Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester
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Record name Ethyl 4-nitrobenzoylacetate
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Record name Ethyl 4-nitrobenzoylacetate
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Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 6.09 g (10 mmol, 1.0 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.48 g (10 mmol) of p-nitrobenzonitrile in 10 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 20˜25° C. for 21 hours. 15 mL of 10% hydrochloric acid was added dropwise at 20° C. or lower, and the mixture was stirred at 20˜25° C. for 2 hours, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 15 mL of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 20 mL of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. After concentration under reduced pressure, crystals were loosened with n-hexane, filtered, and washed with n-hexane. After vacuum drying (40° C.), 2.09 g of the desired product was obtained (yield 88%).
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
A Krauze, L Sīle, G Duburs - Heterocyclic Communications, 2001 - degruyter.com
… by condensation of ethyl 4-nitrobenzoylacetate, an aromatic … -pot condensation of ethyl 4-nitrobenzoylacetate, an aromatic … by condensation of ethyl 4nitrobenzoylacetate, an aromatic …
Number of citations: 9 www.degruyter.com
A Krauze, G Duburs - Heterocyclic Communications, 2000 - degruyter.com
… Abstract: 6-Hydroxypiperidine-2-thiones 2 and l,4-dihydropyridine-2(3H)-thiones 3 were obtained by an unsymmetrical condensation of ethyl 4-nitrobenzoylacetate, an aromatic …
Number of citations: 7 www.degruyter.com
RR Gupta - 2000 - researchgate.net
… Abstract: 6-Hydroxypiperidine-2-thiones 2 and 1,4-dihydropyridine-2(3H)-thiones 3 'were obtained by an unsymmetrical condensation of ethyl 4-nitrobenzoylacetate, an aromatic …
Number of citations: 2 www.researchgate.net
YK Cho, DS Shin - Journal of the Korean Society for Applied Biological …, 2011 - Springer
… Table 2 shows that inhibitory activity are in the order of kojic acid, compound 11, compound 12, ethyl-4-nitrobenzoylacetate, 3-hydroxy-4-… H2O Ethyl-4-nitrobenzoylacetate …
Number of citations: 3 link.springer.com
CJ Berninger, RC Degeiso… - Journal of Applied …, 1963 - Wiley Online Library
Copolymers were prepared by ester interchange of polyvinylalcohol with ethyl acetoacetate, ethyl benzoylacetate, and ethyl 4‐nitrobenzoylacetate. Reaction of ethyl 2,4,6‐…
Number of citations: 5 onlinelibrary.wiley.com
ND Lee - 2023 - digitalcollections.drew.edu
… Enzyme kinetics were accomplished using nonhalogenated substrates like Ethyl-4-nitrobenzoylacetate (E4NBA) and Ethyl acetoacetate (EAA). Results from the kinetic runs were …
Number of citations: 0 digitalcollections.drew.edu
PC Iyer, J Zhao, LA Emert-Sedlak, KK Moore… - Bioorganic & medicinal …, 2014 - Elsevier
… In this procedure, 3-chloroaniline was diazotized and treated with ethyl 4-nitrobenzoylacetate … –11 were treated with ethyl 4-nitrobenzoylacetate to give the oxopropanoate intermediates …
Number of citations: 19 www.sciencedirect.com
J Zhang, DD DesMarteau - Journal of Fluorine Chemistry, 2001 - Elsevier
… General procedure for fluorination of ethyl 4-nitrobenzoylacetate Into a CH 2 Cl 2 (15 ml) solution of ethyl 4-nitrobenzoylacetate (3, 2.0 mmol) was added 0.1 g of anhydrous Na 2 CO 3 …
Number of citations: 23 www.sciencedirect.com
AD Clark, UT Ha, RH Prager… - Australian Journal of …, 1999 - CSIRO Publishing
… was found to be too reactive under the standard reaction conditions, reacting both with the N-isopropylcyclohexylamine to give the amide, and with the ethyl 4-nitrobenzoylacetate to …
Number of citations: 1 www.publish.csiro.au
NA Salvi, S Chattopadhyay - Bioorganic & medicinal chemistry, 2006 - Elsevier
… Reduction of ethyl 4-nitrobenzoylacetate (1d) … The course of microbial asymmetric reduction of ethyl 4-nitrobenzoylacetate 1d by different Rhizopus species …
Number of citations: 14 www.sciencedirect.com

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